molecular formula C14H19N3 B3853011 N-(cyclohexylmethyl)-1H-indazol-6-amine

N-(cyclohexylmethyl)-1H-indazol-6-amine

Cat. No. B3853011
M. Wt: 229.32 g/mol
InChI Key: VIZWJQGEGRJXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethyl)-1H-indazol-6-amine, also known as CYM-5442, is a chemical compound with potential therapeutic applications in various fields of medicine. It is a small molecule inhibitor that targets specific proteins and enzymes in the body, which makes it a promising candidate for the development of new drugs.

Mechanism of Action

N-(cyclohexylmethyl)-1H-indazol-6-amine works by inhibiting the activity of specific enzymes and proteins in the body, including the protein kinase CK2 and the ATP-binding cassette transporter ABCG2. These enzymes and proteins are involved in various cellular processes, including cell proliferation, apoptosis, and drug resistance. By inhibiting their activity, N-(cyclohexylmethyl)-1H-indazol-6-amine can prevent the development and progression of diseases.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-1H-indazol-6-amine has been shown to have various biochemical and physiological effects on the body, including the inhibition of cell proliferation, induction of apoptosis, and suppression of drug resistance. The compound has also been shown to have anti-inflammatory and immunomodulatory effects, which makes it a promising candidate for the treatment of various inflammatory and autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(cyclohexylmethyl)-1H-indazol-6-amine in lab experiments is its specificity and potency. The compound targets specific enzymes and proteins, which makes it a valuable tool for studying their role in various cellular processes. However, one of the limitations of using N-(cyclohexylmethyl)-1H-indazol-6-amine is its potential toxicity and off-target effects, which can affect the interpretation of the results.

Future Directions

There are several future directions for the development and application of N-(cyclohexylmethyl)-1H-indazol-6-amine in various fields of medicine. One of the main directions is the development of new drugs based on the structure and mechanism of N-(cyclohexylmethyl)-1H-indazol-6-amine, which can target specific enzymes and proteins involved in the development and progression of diseases. Another direction is the exploration of the anti-inflammatory and immunomodulatory effects of N-(cyclohexylmethyl)-1H-indazol-6-amine, which can lead to the development of new treatments for various inflammatory and autoimmune diseases. Finally, the potential use of N-(cyclohexylmethyl)-1H-indazol-6-amine as a diagnostic tool for the detection of specific enzymes and proteins in the body is also an area of future research.

Scientific Research Applications

N-(cyclohexylmethyl)-1H-indazol-6-amine has been extensively studied for its potential applications in various fields of medicine, including cancer research, neurology, and immunology. The compound has been shown to inhibit the activity of specific enzymes and proteins involved in the development and progression of diseases, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-(cyclohexylmethyl)-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-2-4-11(5-3-1)9-15-13-7-6-12-10-16-17-14(12)8-13/h6-8,10-11,15H,1-5,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZWJQGEGRJXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclohexylmethyl)-1H-indazol-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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